molecular formula C29H31NO4 B230851 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone CAS No. 15272-66-9

3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone

Cat. No. B230851
CAS RN: 15272-66-9
M. Wt: 457.6 g/mol
InChI Key: FPVFAYNZEKKNIM-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone, also known as DPP, is a chemical compound that belongs to the class of synthetic cathinones. It is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects. DPP is often used recreationally, but it also has potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone involves its interaction with the dopamine and norepinephrine transporters. 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone binds to these transporters and inhibits their reuptake of dopamine and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the stimulant and euphoric effects of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone has several biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses. It has been shown to have neurotoxic effects on the brain, particularly on dopamine neurons.

Advantages And Limitations For Lab Experiments

3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine transporter inhibitor, making it a useful tool for studying the role of these transporters in the brain. However, 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone also has several limitations. It is a highly potent and addictive drug, making it difficult to control its use in lab experiments. It also has neurotoxic effects on the brain, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone. One area of research is the development of new compounds that have similar effects to 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone but with fewer side effects. Another area of research is the study of the long-term effects of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone on the brain and behavior. Finally, research is needed to better understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone and its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone is a psychoactive drug that has potential applications in scientific research. Its mechanism of action involves its interaction with the dopamine and norepinephrine transporters, leading to its stimulant and euphoric effects. 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone has several advantages for use in lab experiments, but also has limitations due to its addictive and neurotoxic effects. Further research is needed to better understand the effects of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone and to develop new compounds with similar effects but fewer side effects.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with phenylacetonitrile to form 3,4-dimethoxyphenyl-2-phenylacetonitrile. This intermediate product is then reacted with pyrrolidine and acryloyl chloride to produce 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone. The synthesis of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone has potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and behavior. 3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects.

properties

CAS RN

15272-66-9

Product Name

3-(3,4-Dimethoxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C29H31NO4/c1-32-27-15-12-24(21-28(27)33-2)29(31)26(23-8-4-3-5-9-23)20-22-10-13-25(14-11-22)34-19-18-30-16-6-7-17-30/h3-5,8-15,20-21H,6-7,16-19H2,1-2H3/b26-20+

InChI Key

FPVFAYNZEKKNIM-LHLOQNFPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=CC=C4)OC

SMILES

COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC

Origin of Product

United States

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